2-(2-Fluorophenyl)phenol
Overview
Description
2-(2-Fluorophenyl)phenol, also known as 2-Fluorophenol, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C6H5FO and a molecular weight of 112.1017 .
Chemical Reactions Analysis
Phenols, including 2-(2-Fluorophenyl)phenol, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone .Scientific Research Applications
Synthesis and Characterization
- 2-(2-Fluorophenyl)phenol and its derivatives have been studied for their synthesis and characterization. In one study, oligo-2-[(4-fluorophenyl) imino methylene] phenol was synthesized and characterized using various techniques like NMR, FT-IR, and UV-Vis. This compound showed stability against thermo-oxidative decomposition and was found to have potential applications in polymer science (Kaya & Gül, 2004).
Fluorogenic Properties in Biological Science
- Derivatives of 2-(2-Fluorophenyl)phenol, such as fluorescein and Tokyo Green, are important in biological sciences for their fluorogenic properties. These compounds are used for imaging biochemical and biological systems (Lavis, Chao, & Raines, 2011).
Anaerobic Transformation in Environmental Science
- Studies have used fluorophenols, including 2-fluorophenol, to investigate the transformation of phenol to benzoate in anaerobic environments. This research helps understand the environmental impact of phenolic compounds (Genthner, Townsend, & Chapman, 1989).
Catalysis and Functionalization
- 2-(2-Fluorophenyl)phenol derivatives have been used in catalytic processes. For instance, 2-(phenylthio)phenols were synthesized through copper(I)-catalyzed C-S coupling and C-H functionalization, showing the compound's versatility in synthetic chemistry (Xu, Wan, Mao, & Pan, 2010).
Role in Plant Physiology Under Stress
- Phenolic compounds, including those related to 2-(2-Fluorophenyl)phenol, play a crucial role in plants' response to abiotic stress. They are involved in coping mechanisms against environmental constraints (Sharma et al., 2019).
Polymer Science Applications
- Research has explored the polymerization of fluorophenols, including derivatives of 2-(2-Fluorophenyl)phenol, for potential use in creating new polymeric materials (Hyun, Nishide, Tsuchida, & Yamada, 1988).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that phenolic compounds, including those with a fluorophenyl group, often interact with multiple receptors and enzymes in the body . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
They can bind to these targets, altering their structure and function . The presence of the fluorine atom might influence the compound’s binding affinity and selectivity towards its targets.
Biochemical Pathways
For instance, they can affect the shikimate pathway for the biosynthesis of phenolic acids . They can also influence the biosynthesis of flavonoids, anthocyanins, and other secondary metabolites .
Pharmacokinetics
Phenolic compounds generally exhibit diverse pharmacokinetic properties, which can be influenced by factors such as their chemical structure, the presence of functional groups, and the characteristics of the biological system in which they are present .
Result of Action
For instance, they can modulate signal transduction pathways, alter gene expression, and influence cellular metabolism .
properties
IUPAC Name |
2-(2-fluorophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYSMAROLRDDPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323105 | |
Record name | 2'-Fluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
439-80-5 | |
Record name | NSC403044 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-Fluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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